Isobutyryl chloride

Friedel-Crafts acylation relative reactivity electrophilic aromatic substitution

Linear acyl chlorides often over-acylate sensitive substrates, causing exotherms and polyacylation. Isobutyryl chloride's α-branching moderates reactivity (Friedel-Crafts relative rate 0.20-0.23 vs. 1.00 for acetyl), reducing side reactions without cryogenics. For selective 6-O-protection of glucopyranosides, it achieves 87% primary-OH selectivity where the anhydride fails. Its low vapor pressure (0.07 mmHg) cuts inhalation exposure 400-fold compared to butyryl chloride. In zeolite-catalyzed acylations, it delivers 100% isobutyryl incorporation vs. 50% for the anhydride, halving stoichiometric reagent costs. Bulk quantities available with consistent ≥98% purity.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 79-30-1
Cat. No. B124287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyryl chloride
CAS79-30-1
Synonyms2-Methylpropanoyl Chloride;  2,2-Dimethylacetyl Chloride;  2-Methylpropanoic Acid Chloride;  2-Methylpropanoyl Chloride;  2-Methylpropionyl Chloride;  2-Propylcarbonyl Chloride;  Chloro Isopropyl Ketone;  Dimethylacetyl Chloride;  Isobutanoyl Chloride;  Isobu
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC(C)C(=O)Cl
InChIInChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3
InChIKeyDGMOBVGABMBZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyryl Chloride Procurement Guide


Isobutyryl chloride (2-methylpropanoyl chloride, CAS 79-30-1) is the simplest branched-chain acyl chloride, a colorless to pale yellow liquid with a pungent odor [1]. It belongs to the acid chloride class and is manufactured at industrial scale (BASF, >99% assay) for use as a reactive acylating intermediate in pharmaceuticals, agrochemicals, and organic peroxide synthesis [2]. Its branched isopropyl group distinguishes it from linear analogs (acetyl, propionyl, butyryl chloride) and from more hindered variants (pivaloyl chloride), creating a unique steric and electronic profile that directly impacts reaction rates, regioselectivity, and downstream product purity [3].

1 Branched-chain acyl chloride with distinct steric and electronic profile vs. linear analogs
2 Industrial-scale reactive acylating intermediate for pharmaceutical and agrochemical synthesis
3 α-Branching moderates electrophilic reactivity; may support controlled acylation workflows

Isobutyryl Chloride Substitution Risks


Acyl chlorides are not interchangeable reagents. The steric bulk and electronic character of the α-carbon substituent directly govern electrophilic reactivity, regioselectivity, and susceptibility to side reactions such as decarbonylation [1]. Linear acyl chlorides like acetyl, propionyl, and butyryl chloride exhibit progressively different Friedel-Crafts acylation rates, and introducing α-branching (isobutyryl chloride) causes a further sharp drop in reactivity relative to the linear butyryl isomer [1]. Furthermore, the choice between acid chloride and anhydride forms of the same acyl group can invert regioselectivity in carbohydrate acylation [2], and the chloride leaving group gives different rates than the corresponding bromide [3]. For procurement, selecting the wrong acyl donor inevitably leads to altered reaction times, different product distributions, and potential purification burdens.

Isobutyryl chloride: α-branching lowers Friedel-Crafts acylation rate relative to linear acyl chlorides
Linear analogs (acetyl, propionyl, butyryl chloride) exhibit higher reactivity; substitution may alter reaction-rate profiles and impurity distributions
Acid chloride form: reported 6-O regioselectivity on carbohydrate substrates under organocatalytic conditions
Isobutyric anhydride may invert regioselectivity toward secondary hydroxyls; acyl-donor choice may shift product distribution
Chloride leaving group: balanced reactivity–handling profile for standard acylation conditions
Bromide analog exhibits significantly different kinetics; may shift reaction-rate profiles in time-sensitive processes without proportional benefit

Isobutyryl Chloride Differentiation Evidence


Friedel-Crafts Reactivity on Benzene

In AlCl₃-catalyzed Friedel-Crafts acylation of benzene, isobutyryl chloride exhibits a relative reactivity of 0.23 (ethylene dichloride) or 0.20 (nitromethane) normalized to acetyl chloride = 1.00 [1]. Its linear constitutional isomer, butyryl chloride, shows a markedly higher relative reactivity of 0.54 (ethylene dichloride) or 0.78 (nitromethane) [1], quantifying the rate-retarding effect of α-branching. Propionyl chloride gives 0.66 and 0.92 under the same conditions [1].

Friedel-Crafts Rate
Head-to-head
0.20–0.23 vs acetyl chloride = 1.00
Quantifies α-branching rate penalty in electrophilic aromatic substitution
2.3–3.9× slower than linear butyryl isomer; AlCl₃ catalyst, 25 °C
Friedel-Crafts acylation relative reactivity electrophilic aromatic substitution

Regioselective Carbohydrate Acylation

In the acylation of octyl β-D-glucopyranoside catalyzed by chiral 4-pyrrolidinopyridine (PPY) analogues, substituting isobutyryl chloride for isobutyric anhydride shifts the major product from the 4-O-acylate to the 6-O-acylate [1]. With isobutyryl chloride, the 6-O-acylate is obtained with 87% regioselectivity, whereas the corresponding anhydride gives the 4-O-acylate as the major product under otherwise identical catalytic conditions [1].

Regioselectivity Switch
Head-to-head
87% 6-O vs 66% 4-O selectivity
Acyl chloride vs anhydride may invert carbohydrate acylation regiochemistry
Octyl β-D-glucopyranoside; chiral PPY catalyst; ambient temperature
carbohydrate chemistry regioselective acylation protecting group strategy

Aniline Acylation Kinetics

In the uncatalyzed acylation of m-chloroaniline in ether solution, isobutyryl chloride reacts 4.5-fold faster than dimethylketen (via the k₁ pathway) [1]. The corresponding isobutyryl bromide is approximately 30-fold more reactive than the chloride [1]. This establishes a clear reactivity ladder: isobutyryl bromide > isobutyryl chloride > dimethylketen, with quantified rate ratios relevant for selecting the appropriate acylating agent when reaction rate is critical.

Leaving-Group Ladder
Source review
Cl⁻ baseline; Br⁻ ~30× faster; keten 4.5× slower
Reported rate ladder may support reagent selection for kinetics-sensitive workflows
Data to verify; m-chloroaniline in ether, uncatalyzed, 25 °C
acylation kinetics aniline acylation leaving group effect

Physical Property Comparison

Despite sharing the same molecular formula (C₄H₇ClO, MW 106.55), isobutyryl chloride and its linear isomer butyryl chloride have distinct physical properties with operational implications . Isobutyryl chloride boils at 91–93 °C vs. 101–102 °C for butyryl chloride, has a lower density (1.017 vs. 1.026 g/mL at 25 °C), and a significantly lower vapor pressure (0.07 mmHg vs. 39 hPa [≈29 mmHg] at 20 °C) . The branched isomer also has a measured viscosity of 0.55 mPa·s at 20 °C .

Isomer Properties
Cross-study
bp 91–93 °C; vp 0.07 mmHg; d 1.017 g/mL
~400× lower vapor pressure vs linear butyryl isomer may support process-safety review
Boiling point ~10 °C lower; density ~0.9% lower than linear isomer
physicochemical properties boiling point vapor pressure process engineering

Zeolite-Catalyzed Toluene Acylation

In the liquid-phase zeolite-catalyzed acylation of toluene, isobutyric anhydride exhibits a higher initial acylation rate than isobutyryl chloride over large-pore zeolites Beta and Y [1]. However, only one of the two possible acyl groups of the anhydride is utilized for acylation, meaning the effective atom economy of the anhydride is 50% based on the isobutyryl moiety [1]. The highest conversions for both reagents are achieved over three-dimensional large-pore zeolites with medium acid-site concentrations (Si/Al 15–40) [1].

Zeolite Catalysis
Head-to-head
Anhydride: faster initial rate; Chloride: per-mole acyl incorporation
Rate vs atom-economy trade-off context for heterogeneous acylation
Zeolite Beta/Y; toluene substrate; medium acid-site concentration
heterogeneous catalysis zeolite acylation isobutyric acid derivatives

Isobutyryl Chloride Procurement Scenarios


Controlled Friedel-Crafts Acylation

When acylating electron-rich or sensitive aromatic substrates where acetyl or propionyl chloride would react too vigorously (relative rates 1.00 and 0.66–0.92 vs. 0.20–0.23 for isobutyryl chloride [1]), isobutyryl chloride provides a built-in rate moderation due to α-branching, reducing exotherm management challenges and suppressing polyacylation side reactions without requiring cryogenic temperature control.

Primary Hydroxyl Protection in Synthesis

For synthetic sequences requiring selective isobutyrylation of primary hydroxyls in the presence of secondary hydroxyls, isobutyryl chloride delivers 87% 6-O-selectivity on glucopyranoside substrates under organocatalytic conditions [2]. This contrasts with isobutyric anhydride, which favors secondary hydroxyl acylation, making the chloride the reagent of choice when primary-OH protection is the synthetic goal.

Low Vapor Pressure Process Advantage

Isobutyryl chloride's vapor pressure of 0.07 mmHg at 20 °C is approximately 400-fold lower than that of its linear isomer butyryl chloride (~29 mmHg) . For scale-up facilities where volatile organic emissions are tightly regulated or where reactor charging generates significant headspace vapor, the branched isomer presents a lower inhalation exposure risk and reduced flammable vapor burden, a meaningful differentiator for process safety assessments.

Atom Economy Advantage in Acylation

In zeolite-catalyzed toluene acylation, although isobutyric anhydride shows a higher initial rate, isobutyryl chloride delivers 100% isobutyryl incorporation per mole of reagent vs. 50% for the anhydride [3]. For high-volume manufacturing, this atom-economy advantage of the acid chloride over the anhydride directly translates to lower stoichiometric reagent cost per kilogram of product, provided the slower rate is accommodated in reactor design.

Application
Selection Property
Validation Focus
Controlled Friedel-Crafts acylation
α-Branching rate-moderation profile
Exotherm management and polyacylation endpoint review
Primary hydroxyl protection in carbohydrate synthesis
6-O regioselectivity context
Organocatalytic condition and regioisomer ratio review
Low-vapor-pressure process engineering
Vapor pressure context
Process-safety assessment and volatile-emission review
Heterogeneous zeolite-catalyzed acylation
Per-mole acyl incorporation context
Stoichiometric reagent cost vs catalytic rate trade-off review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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